molecular formula C18H21ClN2O B3015432 3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine CAS No. 2418669-79-9

3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine

Cat. No.: B3015432
CAS No.: 2418669-79-9
M. Wt: 316.83
InChI Key: STKQMQQRZAAOTK-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a chlorinated phenyl group and an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the aziridine moiety. The final step involves the coupling of the aziridine-substituted phenyl group with the pyridine ring under controlled conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: The chlorinated phenyl group can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while substitution of the chlorine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorinated phenyl group can enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both aziridine and chlorinated phenyl groups provides a versatile platform for further functionalization and study .

Properties

IUPAC Name

3-[5-chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-13(2)10-21-11-16(21)12-22-18-6-5-15(19)8-17(18)14-4-3-7-20-9-14/h3-9,13,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKQMQQRZAAOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=C(C=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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